molecular formula C19H27NO3 B13563073 Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13563073
M. Wt: 317.4 g/mol
InChI Key: MCFYJACILZXLJH-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.

    Substitution: The tert-butyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is studied for its potential biological activity. Its structural features may allow it to interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C19H27NO3/c1-14-5-7-15(8-6-14)19-9-18(10-19,13-21)11-20(12-19)16(22)23-17(2,3)4/h5-8,21H,9-13H2,1-4H3

InChI Key

MCFYJACILZXLJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(CN(C3)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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